PNU-EDA-Gly5 -

PNU-EDA-Gly5

Catalog Number: EVT-12561987
CAS Number:
Molecular Formula: C43H54N8O17
Molecular Weight: 954.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PNU-EDA-Gly5 is a specialized compound utilized in the development of antibody-drug conjugates (ADCs). This compound integrates a DNA topoisomerase I inhibitor, PNU-159682, with an oligo-glycine linker, EDA-Gly5. The combination is designed to enhance the efficacy and specificity of therapeutic agents targeting cancer cells.

Source and Classification

PNU-EDA-Gly5 is classified under drug-linker conjugates, specifically designed for ADC applications. It is derived from PNU-159682, which is an anthracycline derivative known for its potent cytotoxic effects against various cancer types. The EDA-Gly5 linker facilitates the conjugation of the drug to antibodies, enabling targeted delivery to tumor cells while minimizing systemic toxicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of PNU-EDA-Gly5 involves several key steps:

  1. Synthesis of the Linker: The EDA-Gly5 linker is synthesized through standard peptide coupling techniques, utilizing glycine residues to form a flexible linker that allows for effective drug delivery.
  2. Conjugation Process: The conjugation of PNU-159682 with the EDA-Gly5 linker is achieved using sortase-mediated antibody conjugation technology. This method ensures site-specific attachment to antibodies, enhancing the stability and efficacy of the resulting ADCs.
  3. Purification: The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity (>90%) and confirm the integrity of the compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of PNU-EDA-Gly5 can be described as follows:

  • Core Structure: The compound features the anthracycline backbone characteristic of PNU-159682, which includes multiple aromatic rings and a sugar moiety.
  • Linker Configuration: The EDA-Gly5 linker consists of ethylene diamine (EDA) connected to five glycine units, providing flexibility and stability in the conjugate.

The molecular formula for PNU-EDA-Gly5 is represented as C₃₄H₄₅N₉O₁₄S, with a molecular weight of approximately 755.84 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

PNU-EDA-Gly5 participates in several critical chemical reactions:

  1. Conjugation Reaction: The primary reaction involves the formation of an amide bond between the carboxylic acid group of PNU-159682 and the amine group of EDA within the linker.
  2. Stability Assessment: Studies have shown that ADCs containing PNU-EDA-Gly5 exhibit significant stability under physiological conditions, which is crucial for therapeutic applications .
Mechanism of Action

Process and Data

The mechanism of action for PNU-EDA-Gly5 involves:

  1. Targeted Delivery: Once administered, the ADC binds specifically to target antigens on cancer cells via the attached antibody.
  2. Internalization: Upon binding, the ADC is internalized into the cell through receptor-mediated endocytosis.
  3. Release of Cytotoxic Agent: Inside the cell, the linker is cleaved, releasing PNU-159682, which then inhibits DNA topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PNU-EDA-Gly5 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating its use in biological applications.
  • Stability: Demonstrates significant stability under various pH conditions typical of physiological environments.
  • Toxicity Profile: While PNU-159682 is cytotoxic, its conjugation with EDA-Gly5 allows for targeted delivery, reducing off-target effects compared to non-conjugated forms .
Applications

Scientific Uses

PNU-EDA-Gly5 has several important applications in scientific research and clinical settings:

  1. Antibody-Drug Conjugates Development: It serves as a crucial component in designing ADCs that target specific cancer types while minimizing systemic toxicity.
  2. Cancer Therapy Research: Ongoing studies are exploring its efficacy in various cancers, including breast cancer and hematological malignancies.
  3. Drug Delivery Systems: The compound's properties make it suitable for developing advanced drug delivery systems that enhance therapeutic outcomes while reducing side effects .

Properties

Product Name

PNU-EDA-Gly5

IUPAC Name

(2S,4S)-N-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide

Molecular Formula

C43H54N8O17

Molecular Weight

954.9 g/mol

InChI

InChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1

InChI Key

FPNZMZXGKLMJHY-NACPDEOESA-N

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCO[C@@H]([C@H]7O2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.